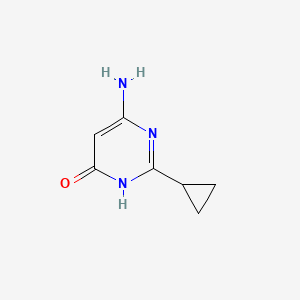

6-Amino-2-cyclopropylpyrimidin-4-ol

Description

Historical Context of Pyrimidine (B1678525) Scaffolds in Drug Discovery

The journey of pyrimidine in drug discovery began with the exploration of naturally occurring pyrimidine-containing compounds. Early investigations into the structure and function of nucleic acids and vitamins like thiamine (B1217682) (Vitamin B1) revealed the pyrimidine core's essential role. wikipedia.orgnovapublishers.com While pyrimidine derivatives such as alloxan (B1665706) were identified in the early 19th century, the first laboratory synthesis of a pyrimidine compound, barbituric acid, was achieved in 1879. wikipedia.org This opened the door for synthetic chemists to create a vast array of novel pyrimidine-based molecules. Over the years, this has led to the development of numerous clinically significant drugs, including anticancer agents like 5-fluorouracil (B62378) and antiviral medications such as zidovudine. wikipedia.orgsemanticscholar.orgjacsdirectory.com

Significance of Amino-Pyrimidine Structures in Bioactive Compounds

Among the various substituted pyrimidines, the amino-pyrimidine moiety holds a position of particular importance in the design of bioactive compounds. ajrconline.orgpharmablock.com The amino group can act as a critical hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. pharmablock.com This ability to form key binding interactions is a primary reason for the prevalence of amino- and diamino-pyrimidine fragments in many marketed drugs, especially kinase inhibitors. pharmablock.com Furthermore, the amino group provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's physicochemical properties to enhance its therapeutic potential. The versatility of the amino-pyrimidine scaffold has led to its incorporation into a wide range of therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajrconline.orgrjptonline.org

Overview of Research Trajectories for Novel Pyrimidine Compounds

Current research in pyrimidine chemistry is vibrant and multifaceted, with several key trajectories aimed at discovering novel therapeutic agents. A major focus is the development of highly selective kinase inhibitors for cancer therapy. pharmablock.comnih.gov Researchers are designing pyrimidine derivatives that can target specific kinases involved in cancer cell proliferation and survival, including mutant forms that confer drug resistance. nih.gov Another significant area of investigation is the development of new antimicrobial and antiviral agents to combat the growing threat of drug-resistant pathogens. jacsdirectory.comgsconlinepress.com Furthermore, there is a continuous effort to explore the potential of pyrimidine derivatives in treating a broad spectrum of diseases, such as inflammatory conditions, metabolic disorders, and central nervous system ailments. nih.govsemanticscholar.org Modern synthetic methodologies, including multicomponent reactions and green chemistry approaches, are being employed to efficiently generate diverse libraries of pyrimidine compounds for biological screening. wikipedia.orgsemanticscholar.org

Focus of the Current Review: 6-Amino-2-cyclopropylpyrimidin-4-ol within Pyrimidine Chemical Space

Within the vast chemical space of pyrimidine derivatives, this review will focus specifically on the chemical compound This compound . This molecule possesses the characteristic amino-pyrimidine core, which is known for its biological significance. The presence of a cyclopropyl (B3062369) group at the 2-position and a hydroxyl group at the 4-position introduces unique structural and electronic features that may confer specific biological activities. This review will provide a detailed examination of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications in medicinal chemistry research. By concentrating on this specific compound, this review aims to provide a comprehensive and focused analysis of its place within the broader landscape of pyrimidine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZHLWBCKCRMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651931 | |

| Record name | 6-Amino-2-cyclopropylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954388-42-2 | |

| Record name | 6-Amino-2-cyclopropylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 6-Amino-2-cyclopropylpyrimidin-4-ol Core Structure

The formation of the central pyrimidine (B1678525) ring and the introduction of the characteristic cyclopropyl (B3062369) group are the two pivotal stages in the synthesis of this compound.

The synthesis of the pyrimidine core is often achieved through cyclization reactions, with the choice of precursors and catalysts playing a significant role in the reaction's efficiency and outcome.

Guanidine (B92328) and its derivatives are fundamental building blocks in the synthesis of aminopyrimidines due to their inherent N,N-binucleophilic nature. nih.gov The classical and widely utilized approach involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. youtube.com This reaction, often referred to as the Pinner pyrimidine synthesis, provides a direct route to the formation of the pyrimidine ring. The reaction mechanism typically involves the initial attack of a nitrogen atom from the guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. youtube.com

Various modifications and alternative strategies have been developed. For instance, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine in the presence of sodium ethoxide leads to the formation of substituted pyrimidine systems. nih.gov In some cases, pyrimidine-to-pyrimidine ring transformations can be induced by reacting 5-cyanouracils with guanidines, resulting in 2,4-diamino-5-carbamoylpyrimidines. rsc.org Multicomponent reactions, where several starting materials react in a single step, also offer an efficient pathway to pyrimidine synthesis from guanidine precursors. researchgate.net

Table 1: Examples of Cyclization Reactions for Pyrimidine Ring Formation

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound, Guanidine | Acid or Base | Pyrimidine Derivative | youtube.com |

| 3-Arylmethylidenefuran-2(3H)-one, Guanidine | Sodium Ethoxide | Substituted Pyrimidine | nih.gov |

| 5-Cyanouracil, Guanidine | Not specified | 2,4-Diamino-5-carbamoylpyrimidine | rsc.org |

| Cyanoacetaldehyde, Guanidine | Not specified | Pyrimidine | researchgate.net |

Base catalysis plays a crucial role in promoting the cyclization reactions for pyrimidine ring formation. The choice of base can significantly impact the reaction rate and yield. Guanidines themselves are strong organic bases due to the resonance stabilization of their conjugate acids, and this inherent basicity can influence the reaction environment. rsc.org

In many synthetic protocols, an external base is added to facilitate the reaction. For example, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine is carried out in the presence of sodium ethoxide, a strong base, to achieve optimal conditions. nih.gov The base facilitates the deprotonation of the guanidine and the enolization of the 1,3-dicarbonyl compound, thereby increasing their nucleophilicity and reactivity. youtube.com The use of guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has also been explored in various organic transformations, highlighting their effectiveness as catalysts. organic-chemistry.org The selection of the appropriate base and reaction conditions is critical for directing the reaction towards the desired pyrimidine product and minimizing the formation of byproducts. nih.gov

Introduction of the Cyclopropyl Moiety

The incorporation of the cyclopropyl group at the C2-position of the pyrimidine ring is a key structural feature of the target molecule.

The introduction of the cyclopropyl group can be achieved through various synthetic strategies. One common approach involves the use of a cyclopropyl-containing starting material in the initial cyclization reaction. For instance, reacting a cyclopropyl-substituted guanidine or a related amidine with a suitable 1,3-dicarbonyl compound would directly yield the 2-cyclopropylpyrimidine (B1313821) derivative.

Alternatively, the cyclopropyl group can be introduced onto a pre-formed pyrimidine ring. This can be accomplished through cross-coupling reactions. For example, a 2-halo- or 2-thio-substituted pyrimidine can be reacted with a cyclopropylboronic acid or a cyclopropyl Grignard reagent in the presence of a suitable palladium or other transition metal catalyst. A patent describes the synthesis of aminopyrimidine derivatives where a cyclopropyl group is present on a side chain attached to the pyrimidine ring. google.com

Another approach involves the modification of a substituent already present on the pyrimidine ring. For example, a functional group at the 2-position could be chemically transformed into a cyclopropyl ring through a series of reactions.

Table 2: Potential Strategies for Cyclopropyl Group Incorporation

| Strategy | Description | Potential Reagents |

|---|---|---|

| Direct Cyclization | Using a cyclopropyl-containing precursor in the ring formation step. | Cyclopropylguanidine, 1,3-dicarbonyl compound |

| Cross-Coupling Reaction | Attaching a cyclopropyl group to a pre-formed pyrimidine ring. | 2-Halopyrimidine, cyclopropylboronic acid, Palladium catalyst |

| Functional Group Transformation | Converting an existing substituent into a cyclopropyl group. | Varies depending on the starting functional group |

When the cyclopropyl group is introduced into a molecule that already contains a stereocenter, or when the addition itself creates a new stereocenter, the stereochemical outcome of the reaction becomes an important consideration. For the synthesis of this compound itself, the cyclopropyl group is attached to an achiral carbon of the pyrimidine ring, and the cyclopropyl group itself is unsubstituted, so stereoisomerism is not a primary concern in this specific context.

However, in the synthesis of more complex derivatives where chirality is a factor, the stereoselectivity of the cyclopropyl addition would need to be controlled. For example, in the synthesis of a related compound, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, a chiral cyclopropyl-containing side chain is present. researchgate.net In such cases, the use of chiral catalysts or auxiliaries might be necessary to achieve the desired stereoisomer. The spatial arrangement of substituents on the pyrimidine ring could also influence the approach of the cyclopropyl-containing reagent, potentially leading to diastereoselectivity.

Regioselective Introduction of the Amino Group

The introduction of the amino group at the C6 position is a critical step. One established method involves the reaction of a suitably substituted pyrimidine with an aminating agent. In many synthetic routes, the amino group at C6 is incorporated during the initial ring formation. For example, the condensation of guanidine with a β-ketoester or a related dicarbonyl compound can directly yield a 2-aminopyrimidine (B69317) derivative rsc.org.

Alternatively, starting from a pre-formed pyrimidine ring, such as 2,4-diamino-6-chloropyrimidine, the C6-amino group is already in place nih.govgoogleapis.com. The challenge then lies in the selective manipulation of the other positions.

Formation of the Hydroxyl Group at Position 4

The formation of the hydroxyl group at the C4 position can be achieved through several methods. A common approach is the hydrolysis of a corresponding amino or chloro group. For instance, the hydrolysis of a 2,4-diaminopyrimidine (B92962) derivative can lead to the formation of a 2-amino-4-oxopyrimidine nih.gov. The regioselectivity of this hydrolysis can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring. In some cases, treatment with a strong acid like 6 M HCl can selectively hydrolyze the C4-amino group to a hydroxyl group nih.gov.

Another strategy involves the direct use of a starting material that already contains the hydroxyl functionality or a precursor that can be easily converted to it. For example, condensation reactions can be designed to yield a pyrimidin-4-ol directly.

Derivatization and Functionalization Strategies of this compound

The presence of both an amino and a hydroxyl group on the pyrimidine ring of this compound offers multiple avenues for further chemical modification, allowing for the exploration of its chemical space and the generation of diverse derivatives.

Modifications at the Amino Group (C6)

The amino group at the C6 position is a primary nucleophile and can readily participate in a variety of chemical transformations.

The amino group can be converted to an amide or a sulfonamide through reactions with acylating or sulfonylating agents, respectively.

Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base typically leads to the formation of the corresponding N-acyl derivative fishersci.ityoutube.comresearchgate.netnih.govlibretexts.orgchemguide.co.ukcommonorganicchemistry.com. The choice of solvent and base is crucial for achieving high yields and preventing side reactions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base affords sulfonamides organic-chemistry.orgresearchgate.netsigmaaldrich.comprinceton.edunih.gov. This reaction is a common strategy for introducing a sulfonyl moiety, which can significantly alter the electronic and steric properties of the molecule.

Table 1: Examples of Amidation and Sulfonylation Reagents

| Reaction Type | Reagent Class | Specific Example |

| Amidation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | |

| Sulfonylation | Sulfonyl Halides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |

Alkylation: The amino group can be alkylated using alkyl halides youtube.comwikipedia.orglibretexts.orgmasterorganicchemistry.com. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts masterorganicchemistry.com. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.

Acylation: As mentioned in the amidation section, acylation is a robust method for modifying the amino group. A wide variety of acyl groups can be introduced using the corresponding acyl halides or anhydrides nih.govresearchgate.net.

Transformations at the Hydroxyl Group (C4)

The hydroxyl group at the C4 position, existing in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one, also provides a handle for functionalization.

O-Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This is often achieved by treating the pyrimidinol with an alkyl halide in the presence of a base nih.govscirp.orgdntb.gov.uaresearchgate.netorganic-chemistry.org. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation.

O-Acylation: The hydroxyl group can be acylated to form an ester. This reaction is typically carried out using an acyl chloride or anhydride, often in the presence of a base or under acidic conditions that promote O-acylation over N-acylation rsc.orgnih.govnih.gov. The steric and electronic properties of both the pyrimidine substrate and the acylating agent can influence the outcome of the reaction rsc.org.

Table 2: Examples of Derivatization Reactions at the C4-Hydroxyl Group

| Reaction Type | Reagent Class | Specific Example | Product Type |

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Ether |

| O-Acylation | Acyl Halides | Acetyl chloride, Pivaloyl chloride | Ester |

| Acid Anhydrides | Acetic anhydride | Ester |

Esterification and Etherification

The hydroxyl group of this compound can undergo esterification and etherification to yield a variety of derivatives. These reactions are typically carried out under standard conditions, though the presence of the amino group may necessitate the use of protecting groups to ensure selectivity.

Esterification can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. The resulting esters can serve as valuable intermediates or as final compounds with modified lipophilicity and cell permeability.

Etherification , on the other hand, is commonly performed via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, Mitsunobu conditions, employing a phosphine (B1218219) and an azodicarboxylate, can be used for the synthesis of ethers under milder conditions. A study on analogous 2-amino-6-methylpyrimidin-4-ols demonstrated the successful synthesis of O-substituted derivatives, including acetates and propanoates, from their sodium salts. researchgate.net

Below is a table of potential ester and ether derivatives of this compound:

| Derivative Type | Reagent | Potential Product |

| Ester | Acetyl chloride | 6-Amino-2-cyclopropylpyrimidin-4-yl acetate (B1210297) |

| Ester | Benzoyl chloride | 6-Amino-2-cyclopropylpyrimidin-4-yl benzoate |

| Ether | Methyl iodide | 6-Amino-4-methoxy-2-cyclopropylpyrimidine |

| Ether | Benzyl bromide | 4-(Benzyloxy)-6-amino-2-cyclopropylpyrimidine |

Prodrug Strategies via Hydroxyl Derivatization

The development of prodrugs is a well-established strategy to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor aqueous solubility or rapid metabolism. The hydroxyl group of this compound is an ideal handle for the attachment of promoieties that can be cleaved in vivo to release the active drug.

One common approach involves the use of amino acids as promoieties. nih.govnih.gov These can be attached to the hydroxyl group via an ester linkage, forming a prodrug that can leverage amino acid transporters for improved absorption. nih.gov The resulting amino acid-drug conjugate can exhibit enhanced water solubility and bioavailability. nih.gov

Another prodrug strategy for similar heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, involves the introduction of a N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain to improve aqueous solubility. nih.gov This approach could be adapted to the hydroxyl group of this compound.

Modifications at the Cyclopropyl Ring (C2)

Substituent Effects on the Cyclopropyl Moiety

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, as the C-H bonds of the cyclopropane (B1198618) ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov However, in some cases, the cyclopropyl ring itself can be a site of metabolism. hyphadiscovery.com

The table below illustrates some potential substitutions on the cyclopropyl ring and their anticipated effects:

| Substituent | Position on Cyclopropyl Ring | Potential Effect |

| Methyl | 1' | Increased metabolic stability, enhanced lipophilicity |

| Fluoro | 1' | Altered electronic properties, potential for improved binding interactions |

| Hydroxyl | 2' | Increased polarity, potential for new hydrogen bonding interactions |

Ring Expansion and Contraction Studies

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can lead to ring expansion or contraction under certain conditions. These transformations can be a powerful tool for accessing novel heterocyclic scaffolds.

Ring expansion of cyclopropyl-substituted heterocycles can be initiated by the formation of a carbocation adjacent to the cyclopropyl ring. This can lead to a rearrangement where the three-membered ring expands to a four- or five-membered ring. For example, the treatment of cyclopropyl ketones with a Brønsted or Lewis acid can promote a ring expansion to a cyclopentanone. nih.gov A similar transformation could be envisioned for a derivative of this compound, potentially leading to novel cyclobutane- or cyclopentane-fused pyrimidine systems. The Cloke-Wilson rearrangement describes the conversion of cyclopropyl ketones to dihydrofurans, which could be a possible transformation for a ketone derivative of the target compound. rsc.org

Ring contraction is less common for cyclopropyl systems but can occur under specific photochemical or thermal conditions, often involving radical intermediates. nih.govrsc.org For instance, photochemical irradiation of certain saturated heterocycles can lead to ring contraction. digitellinc.com

Functionalization of the Pyrimidine Ring System

The pyrimidine ring itself offers opportunities for functionalization, particularly through halogenation followed by cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space around the core scaffold.

Halogenation and Subsequent Cross-Coupling Reactions

The pyrimidine ring in this compound can be halogenated to introduce a reactive handle for cross-coupling reactions. The most likely position for halogenation is the C5 position, which is activated by the electron-donating amino and hydroxyl groups. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose.

Once halogenated, the resulting 5-halo-6-amino-2-cyclopropylpyrimidin-4-ol can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. mdpi.comwikipedia.orgwikipedia.org

Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups at the C5 position. mdpi.comnih.gov This is a versatile method for creating C-C bonds.

Sonogashira Coupling: Coupling with terminal alkynes provides access to 5-alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.orglibretexts.org These derivatives can be further elaborated or used as is.

Heck Coupling: Reaction with alkenes can introduce a variety of substituted vinyl groups at the C5 position. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amino groups by coupling with primary or secondary amines.

The table below provides examples of potential products from cross-coupling reactions of a 5-bromo-6-amino-2-cyclopropylpyrimidin-4-ol intermediate:

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | 6-Amino-2-cyclopropyl-5-phenylpyrimidin-4-ol |

| Sonogashira | Phenylacetylene | 6-Amino-2-cyclopropyl-5-(phenylethynyl)pyrimidin-4-ol |

| Heck | Styrene | 6-Amino-2-cyclopropyl-5-((E)-2-phenylvinyl)pyrimidin-4-ol |

| Buchwald-Hartwig | Morpholine | 6-Amino-2-cyclopropyl-5-(morpholino)pyrimidin-4-ol |

Introduction of Heteroaryl and Alicyclic Substituents

The functionalization of the pyrimidine scaffold, including the introduction of heteroaryl and alicyclic groups, is a key strategy for modulating the biological and chemical properties of the final compound. For the 2-heteroarylpyrimidine series, research has shown that the specific placement of nitrogen atoms within the heteroaryl group can significantly influence activity. The most potent anti-cancer activity was observed when the attached heteroaryl group has a nitrogen atom at the position ortho to the pyrimidine core. nih.gov This strategic placement mimics the structure-activity relationships seen in related anti-tumor agents like rsc.orgnanobioletters.combenthamdirect.comtriazolo[1,5-a]pyrimidines. nih.gov

The synthesis of such derivatives often involves modifying existing pyrimidine structures. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines was developed from 2-cyanoaminopyrimidine precursors. nih.gov This highlights a common pathway where a pre-formed pyrimidine ring undergoes substitution to introduce the desired heteroaryl moiety.

In a similar vein, the synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structurally related to the target compound, involves the strategic placement of alicyclic (methyl) groups. nih.govresearchgate.net The synthesis of the core ring, 2-bromo-4,6-dimethylpyrimidin-5-ol, was achieved through a three-step sequence, demonstrating a foundational approach to building appropriately substituted pyrimidine rings before further functionalization. nih.gov These methylated aminopyrimidine compounds were specifically designed and synthesized to act as selective inhibitors for certain biological targets, underscoring the importance of precise substituent placement. nih.govresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly moving towards methodologies that offer higher efficiency, reduced reaction times, and lower environmental impact. These principles are actively being applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

For example, the synthesis of aminopyrimidine derivatives has been achieved through microwave irradiation in a one-pot, three-component reaction involving substituted acetophenones, aromatic aldehydes, and guanidine nitrate. nanobioletters.com This eco-friendly method yielded the desired products in the range of 33-56%. nanobioletters.com Another study reported the microwave-assisted synthesis of 2-anilinopyrimidines via aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines, demonstrating the efficacy of microwaves over conventional heating for these reactions. rsc.org

In the synthesis of more complex fused systems, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, microwave heating at 160°C for just 20 minutes resulted in high yields. rsc.org The development of microwave-synthesized pyrimidine-anchored derivatives incorporating multifunctional amino groups further showcases the utility of this technology. nih.gov The synthesis of pyrimidines from β-formyl enamides using urea (B33335) as an ammonia (B1221849) source has also been efficiently catalyzed by samarium chloride under microwave irradiation. organic-chemistry.org

| Derivative Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted Aminopyrimidines | Chalcones, Guanidine | Microwave Irradiation | 33-56% | nanobioletters.com |

| 2-Anilinopyrimidines | 2-chloro-4,6-dimethylpyrimidine, Anilines | Microwave Irradiation | N/A | rsc.org |

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 6-methylisocytosine, α-bromoacetophenones | Microwave, 160°C, 20 min | High | rsc.org |

| Pyrimidines | β-formyl enamides, Urea | SmCl₃, Microwave Irradiation | N/A | organic-chemistry.org |

Flow Chemistry Applications

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. nih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. nih.gov

While specific applications to this compound are not extensively documented, the principles of flow chemistry are broadly applicable to heterocyclic synthesis. mdpi.com The synthesis of nitrogen-containing heterocycles like pyrazoles has been successfully demonstrated in flow, achieving good to very good yields (62-82%) with excellent regioselectivity. mdpi.com Such processes allow for enhanced control over reaction parameters, improved safety profiles, and efficient scaling of production. mdpi.com The ability to safely handle hazardous reagents and intermediates, such as diazonium salts and azides, in continuous-flow systems makes this an attractive method for complex multi-step syntheses in pharmaceutical manufacturing. nih.gov The adoption of flow chemistry for pyrimidine synthesis could streamline processes, reduce waste, and improve reproducibility. nih.gov

Catalytic Methods in Pyrimidine Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. A wide array of catalytic systems has been developed for pyrimidine synthesis.

Metal-Catalyzed Synthesis:

Iridium Catalysis: A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This sustainable process, catalyzed by PN5P-Ir-pincer complexes, proceeds via condensation and dehydrogenation, liberating only hydrogen and water as byproducts, with isolated yields reaching up to 93%. acs.org

Copper Catalysis: Copper catalysts have proven effective in various pyrimidine syntheses. One method describes a copper-catalyzed tandem reaction of trichloroacetonitrile, guanidine, sulfonyl azides, and terminal alkynes, producing sulfonamide pyrimidine derivatives in high yields (up to 87%). mdpi.com Another approach uses a Cu-catalyzed [3 + 3] annulation of amidines with saturated ketones. organic-chemistry.org

Iron Catalysis: An eco-friendly method using a tridentate arylazo pincer iron complex catalyzes the construction of trisubstituted pyrimidines from alcohols, alkynes, and amidines under mild, aerobic conditions. organic-chemistry.org

Zinc Catalysis: A ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate allows for the single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Transition-Metal-Free Synthesis: An efficient synthesis of pyrimidines has been developed from aromatic ketones, aldehydes, and ammonium salts under transition-metal-free conditions, using a catalytic amount of NaIO₄ and generating only water as a byproduct. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Iridium | PN₅P–Ir–pincer complex | Multicomponent (alcohols, amidine) | Up to 93% | acs.org |

| Copper | Cu(II) triflate | [3+3] Addition (propargyl alcohols, amidine) | N/A | mdpi.com |

| Copper | Copper catalyst | Tandem reaction | Up to 87% | mdpi.com |

| Iron | Tridentate arylazo pincer iron complex | Dehydrogenative functionalization | N/A | organic-chemistry.org |

| Zinc | ZnCl₂ | Three-component coupling | N/A | organic-chemistry.org |

| Metal-Free | NaIO₄ | Condensation (ketones, aldehydes, NH₄⁺ salts) | N/A | rsc.org |

Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into pyrimidine synthesis to minimize environmental impact. benthamdirect.comrasayanjournal.co.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Key green strategies include:

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, reducing the need for intermediate purification steps and minimizing solvent waste. benthamdirect.comacs.org

Use of Green Solvents: Water is an ideal green solvent, and methods have been developed to synthesize pyrimidine derivatives in aqueous media, often facilitated by catalysts like β-cyclodextrin, which is recyclable and non-toxic. mdpi.comrasayanjournal.co.in

Solvent-Free and Mechanical Methods: Performing reactions under solvent-free conditions, such as "grindstone chemistry" or ball milling, significantly reduces environmental impact. rasayanjournal.co.inresearchgate.net These techniques physically bring reactants together, increasing the surface area for reaction and often proceeding under mild conditions. rasayanjournal.co.inresearchgate.net

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis are considered green as they can drastically shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Use of Recyclable or Biodegradable Catalysts: The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation and reuse, aligning with green chemistry principles. growingscience.com Similarly, biodegradable catalysts and "green solvents" like ionic liquids designed for minimal toxicity are being employed. rasayanjournal.co.in

These sustainable protocols not only offer environmental and financial benefits but also often result in higher yields and simpler workup procedures. rasayanjournal.co.in

Computational Chemistry and Structural Analysis

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, providing insights into its reactivity, stability, and intermolecular interactions. For 6-Amino-2-cyclopropylpyrimidin-4-ol, Density Functional Theory (DFT) calculations offer a robust framework for understanding its molecular orbitals and electrostatic potential surface.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a suitable basis set like 6-311G++, it is possible to model the geometry and electronic properties of pyrimidine (B1678525) derivatives with considerable accuracy. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to a molecule's chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, specifically on the amino group and the pyrimidine nitrogen atoms. This is a common feature in aminopyrimidine derivatives. ontosight.ai The LUMO, conversely, is likely distributed over the pyrimidine ring, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aminopyrimidine derivatives. Actual values would require specific calculations for this exact molecule.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map highlights regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In this compound, the most negative potential is anticipated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, signifying these as primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them hydrogen bond donors. The cyclopropyl (B3062369) group, being a saturated hydrocarbon, would generally display a neutral potential. This analysis is crucial for understanding how the molecule might interact with biological targets like proteins. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior.

Exploring Conformational Preferences of the Cyclopropyl Group

The cyclopropyl group introduces a degree of conformational rigidity but also specific orientational preferences relative to the pyrimidine ring. The rotation around the single bond connecting the cyclopropyl group to the pyrimidine ring is a key conformational variable. Studies on related cyclopropyl-substituted heterocycles have shown that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the attached aromatic ring, is often energetically favored. uwlax.edu This preference is attributed to the minimization of steric hindrance and favorable orbital overlap between the cyclopropyl's Walsh orbitals and the pyrimidine's pi-system.

Table 2: Relative Energies of Cyclopropyl Group Conformations (Illustrative)

| Conformation | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Bisected | 90° | 0.0 |

| Eclipsed | 0° | 3-5 |

Note: This table provides an illustrative representation of the energetic landscape for cyclopropyl group rotation based on general principles of conformational analysis. uwlax.edu

Dynamic Behavior of Pyrimidine Ring Substituents

Molecular dynamics simulations can reveal the dynamic behavior of the amino and hydroxyl substituents on the pyrimidine ring. nih.govyoutube.com These simulations track the atomic movements over time, providing insights into the flexibility and accessible conformations of these groups. The amino group can undergo rotation around the C-N bond, and its hydrogen atoms can participate in dynamic hydrogen bonding networks. Similarly, the hydroxyl group's orientation is not static and can change, influencing the molecule's interaction with its environment. The flexibility of these substituents can be crucial for adopting the optimal conformation for binding to a biological receptor.

Role of Intramolecular Hydrogen Bonding in Conformation

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyrimidine nitrogen atoms and hydroxyl oxygen) within the same molecule raises the possibility of intramolecular hydrogen bonding. khanacademy.orgrsc.org An intramolecular hydrogen bond can significantly influence the molecule's conformation by locking it into a more rigid structure. In the case of this compound, a hydrogen bond could potentially form between the amino group's hydrogen and the pyrimidine nitrogen at position 1, or between the hydroxyl group's hydrogen and the nitrogen at position 1. The likelihood and strength of such bonds depend on the geometric arrangement and the solvent environment. nih.gov The formation of an intramolecular hydrogen bond can have a profound impact on the molecule's physicochemical properties, including its lipophilicity and membrane permeability.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are a cornerstone of computational drug design, offering a window into the binding of a ligand, such as this compound, to its biological target, typically a protein kinase. These studies are critical for predicting how the compound orients itself within the protein's active site and for identifying the key intermolecular forces that stabilize the complex.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For aminopyrimidine-based inhibitors, these interactions are well-characterized:

Hydrogen Bonds: The amino group (-NH2) and the hydroxyl group (-OH) on the pyrimidine ring of this compound are prime candidates for forming hydrogen bonds. nih.gov Studies on similar molecules show that the pyrimidine nitrogen can form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. nih.gov For example, docking simulations of related inhibitors with targets like BRD4 and PLK1 revealed crucial hydrogen bonds with key residues such as Asn140 and Cys133, respectively. nih.gov

Hydrophobic and Steric Interactions: The cyclopropyl group at the 2-position is significant. Its compact, rigid structure can fit into hydrophobic pockets within the active site, contributing to binding affinity. However, steric hindrance is also a factor. In studies of related FGFR4 inhibitors, the presence and placement of even small groups like methyl substituents on the pyrimidine ring could cause steric clashes with the kinase hinge, thereby weakening the binding affinity. nih.gov Conversely, the smaller size of certain substituents can lead to a more suitable conformation for strong binding. nih.gov The phenyl groups in related structures are often observed to engage in hydrophobic interactions with residues like Tyr97 and Pro82. nih.gov

Binding Affinity Predictions and Scoring Functions

To quantify the predicted binding, computational methods employ scoring functions. These algorithms estimate the binding free energy, with a more negative score typically indicating a stronger, more favorable interaction. In studies of related pyrimidine derivatives, docking scores (S) have been reported in kcal/mol, with values such as -14.1 and -14.5 kcal/mol indicating strong binding potential against the HER-2 kinase. mdpi.com Another function, AutoDock Vina, produced scores of -8.7 and -10.6 kcal/mol for potent lipoxygenase inhibitors. mdpi.com These scoring functions are essential for ranking potential drug candidates in virtual screening campaigns and for comparing the predicted affinity of novel compounds against known inhibitors. mdpi.commdpi.com However, it is noted that a direct one-to-one correlation between calculated docking scores and experimentally determined IC50 values can be difficult to achieve, as the scores are based on algorithms and scoring function calculations rather than direct experimental measurement. mdpi.commdpi.com

Table 1: Representative Molecular Docking and Binding Affinity Data for Aminopyrimidine Analogs

| Target Protein | Analog/Compound Class | Scoring Function | Reported Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| HER-2 Kinase | Cyanopyridone Derivatives | MOE Docking Score (S) | -14.1 to -14.5 | Met801, Val734, Gly727 | mdpi.com |

| VEGFR-2 | Cyanopyridone Derivatives | MOE Docking Score (S) | -15.1 (Sorafenib ref.) | Not Specified | mdpi.com |

| Soybean Lipoxygenase | Piperidine Pyrimidine Amides | AutoDock Vina Score | -8.7 to -10.6 | Not Specified | mdpi.com |

| BRD4 | Aminopyrimidine-2,4-diones | Not Specified | Not Specified | Asn140, Tyr97, Pro82 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical bridge between the chemical structure of a compound and its biological activity. nih.gov This computational technique is vital for understanding which structural properties of a molecule like this compound are most influential on its efficacy and for predicting the activity of yet-to-be-synthesized analogs.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). nih.gov For aminopyrimidine derivatives, researchers have successfully used multiple linear regression (MLR) and other machine learning techniques to build these models. researchgate.net A robust QSAR model is characterized by strong statistical metrics. For instance, a model for amino-pyrimidine derivatives acting as PknB inhibitors showed a high correlation coefficient (R²) of 0.973, indicating a strong fit to the data. researchgate.net The predictive power of such models is confirmed through internal and external validation, with a predictive R² (often denoted as Q²) value above 0.6 or 0.7 considered good. nih.govresearchgate.net These models can then be used to screen virtual libraries of compounds, prioritizing those predicted to have the highest activity for synthesis and testing. mdpi.com

Identification of Key Structural Descriptors for Activity

A critical output of QSAR analysis is the identification of molecular descriptors that significantly correlate with biological activity. These descriptors are numerical representations of a molecule's physicochemical properties. nih.gov For kinase inhibitors, these can include:

Quantum Chemical Descriptors: Properties like the distribution of electron density, dipole moment, and energies of molecular orbitals (e.g., HOMO and LUMO) can be crucial. The amino and hydroxyl groups on the pyrimidine ring heavily influence these electronic properties.

Physicochemical Descriptors: Parameters such as lipophilicity (logP) and polar surface area are fundamental in describing how the molecule will behave in a biological system. nih.gov

Studies on related kinase inhibitors have shown that descriptors related to molecular weight, charge distribution, and surface area are often key predictors of activity. nih.govnih.gov Identifying these key descriptors allows medicinal chemists to understand, for example, whether increasing hydrophobicity or adding a hydrogen bond donor at a specific position is likely to improve the compound's potency.

Table 2: QSAR Model Parameters for Related Kinase Inhibitor Classes

| Inhibitor Class | Target | Model Type | Correlation Coefficient (R²) | Predictive Coefficient (Q²) | Key Descriptor Types | Reference |

|---|---|---|---|---|---|---|

| Amino-pyrimidine derivatives | PknB | MLR | 0.973 | 0.778 (Pred R²) | Physicochemical, Quantum | researchgate.net |

| mTOR inhibitors | mTOR | PLS | 0.799 | 0.714 | Molecular, 2D | nih.gov |

| Osimertinib Derivatives | EGFR Triple-Mutant | GBDT (Nonlinear) | 0.778 | 0.709 (LOO) | Topological, Quantum | mdpi.com |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial computational technique in modern drug discovery, enabling the design of novel ligands by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach is particularly valuable in the early stages of drug development for hit identification and lead optimization. At present, specific studies detailing pharmacophore models derived directly from or for the optimization of this compound are not publicly available in peer-reviewed literature.

However, the structural motifs present in this compound—namely a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (hydroxyl group), and a hydrophobic feature (cyclopropyl ring)—are key components frequently utilized in the construction of pharmacophore models for various enzyme inhibitors and receptor modulators. The pyrimidine core itself is a well-established scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets.

In a hypothetical pharmacophore modeling study for a target where this compound demonstrates activity, the following features would likely be considered:

Hydrogen Bond Donors (HBD): The primary amine (-NH2) at the 6-position and the hydroxyl (-OH) group at the 4-position are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Hydrophobic (HYD) / Hydrophobic Aromatic (HYD-ARO): The cyclopropyl group at the 2-position provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket of a target protein.

The relative spatial arrangement of these features would be critical in defining the pharmacophore. This model could then be used as a 3D query to screen large chemical databases for novel compounds that share the same pharmacophoric features and are therefore more likely to exhibit the desired biological activity. Furthermore, such a model would be instrumental in guiding the synthetic modification of the this compound scaffold to enhance potency and selectivity.

For instance, a ligand-based pharmacophore model could be developed from a set of active analogues of this compound. Alternatively, a structure-based pharmacophore model could be generated from the crystal structure of a target protein in complex with this ligand, defining the key interaction points within the active site.

While specific research on this compound is lacking, the principles of pharmacophore modeling provide a clear theoretical framework for how this compound could be utilized in ligand design.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Investigations into the enzymatic activity of 6-Amino-2-cyclopropylpyrimidin-4-ol have revealed a profile of selective kinase inhibition. The compound has been evaluated against a panel of kinases to determine its potency and selectivity, providing insights into its potential mechanisms of action.

The inhibitory activity of this compound has been characterized against several families of kinases, demonstrating varying degrees of potency.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. While various inhibitors of FLT3 have been developed, there is limited publicly available information directly linking this compound to significant FLT3 kinase inhibition.

In the context of infectious diseases, kinases of the malaria parasite Plasmodium falciparum represent promising drug targets. PfGSK3 (glycogen synthase kinase-3) and PfPK6 (a cyclin-dependent kinase-like kinase) are essential for the parasite's life cycle. While research has focused on identifying dual inhibitors for these kinases, specific inhibitory data for this compound against PfGSK3 and PfPK6 has not been detailed in available literature.

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in leukocytes and plays a crucial role in B-cell signaling. Its inhibition is a validated strategy for the treatment of certain B-cell malignancies. Although the aminopyrimidine scaffold is found in some PI3K inhibitors, specific data quantifying the inhibitory effect of this compound on PI3Kδ is not specified in the reviewed sources.

Ataxia-telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response pathway, a key mechanism for maintaining genomic integrity. Inhibitors of ATR are being investigated as potential cancer therapeutics, both as monotherapies and in combination with DNA-damaging agents. While derivatives of aminopyrimidines have been explored as ATR inhibitors, the specific inhibitory capacity of this compound against ATR kinase is not documented in the available scientific literature.

Kinase Inhibition Profiles

Cellular and Molecular Mechanisms of Action

The biological effects of a compound are intrinsically linked to its interactions at the cellular and molecular level. For this compound, research into its mechanisms of action is beginning to shed light on how it influences cellular processes, from proliferation and programmed cell death to the intricate pathways of DNA damage response and gene regulation.

Effects on Cell Proliferation and Apoptosis

While direct studies on this compound are limited, the broader class of aminopyrimidine derivatives has demonstrated significant effects on cell proliferation and apoptosis. For instance, various substituted aminopyrimidines have been shown to inhibit the growth of cancer cell lines. This anti-proliferative activity is often linked to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or unwanted cells. The structural motifs present in this compound, namely the amino and hydroxyl groups on the pyrimidine (B1678525) ring, are common features in compounds that modulate these fundamental cellular processes. Further investigation is required to specifically delineate the anti-proliferative and pro-apoptotic potential of this particular compound.

Interference with DNA Damage Response Pathways

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. Targeting the DDR is a promising strategy in cancer therapy. Although specific data for this compound is not yet available, pyrimidine analogs are known to interfere with DDR pathways. Some pyrimidine-based compounds act as inhibitors of key DDR kinases, such as ATM and ATR, which can sensitize cancer cells to DNA-damaging agents. The chemical structure of this compound suggests it could potentially interact with components of the DDR machinery, a hypothesis that warrants experimental validation.

Cellular Uptake and Intracellular Localization

The ability of a compound to exert its biological effects is contingent upon its capacity to enter cells and reach its intracellular targets. The physicochemical properties of this compound, such as its polarity and size, will dictate its cellular uptake mechanisms, which could include passive diffusion or carrier-mediated transport. Once inside the cell, its distribution to various organelles, such as the nucleus or mitochondria, will be crucial for its activity. While specific studies on the cellular uptake and intracellular localization of this compound have not been reported, research on structurally related aminopyrimidines can provide insights. For example, a study on 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid suggested it could block lipid uptake by peripheral tissues nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound, understanding the contribution of each substituent on the pyrimidine ring is key to optimizing its therapeutic potential.

Impact of Substitutions on the Pyrimidine Ring for Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

The 2-Cyclopropyl Group: The presence of a cyclopropyl (B3062369) group at the C2 position is a notable feature. Cyclopropyl rings are often incorporated into drug candidates to improve metabolic stability, potency, and target selectivity. In the context of pyrimidine derivatives, a cyclopropyl group can influence the molecule's conformation and its interactions with biological targets.

The 6-Amino Group: The amino group at the C6 position is a common feature in many biologically active pyrimidines. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Studies on related 6-alkyl-2,4-diaminopyrimidines have shown that modifications at this position can significantly impact activity, for instance, in the context of histamine H4 receptor antagonism nih.govresearchgate.net.

A study on 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which share a similar aminopyrimidin-ol core, demonstrated anti-proliferative activity and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) researchgate.net. This suggests that the aminopyrimidin-ol scaffold of this compound could be a valuable starting point for the design of targeted therapies.

Role of the Cyclopropyl Group in Bioactivity and Selectivity

The cyclopropyl group, a small, strained carbocycle, plays a significant role in the bioactivity and selectivity of various pharmacologically active compounds, including pyrimidine derivatives. Its unique structural and electronic properties allow it to serve as a versatile substituent in drug design. The incorporation of a cyclopropyl moiety can lead to specific interactions with biological targets, influencing both potency and selectivity.

In the context of kinase inhibitors, the cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as aromatic rings. For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors, a cyclopropyl amide was used as an isostere for a 2-aminopyridyl group to occupy a flat, lipophilic pocket in the enzyme's active site. This substitution resulted in a specific interaction with the protein, rather than being a simple consequence of increased lipophilicity, as evidenced by an increase in ligand-lipophilicity efficiency (LLE) nih.gov. This suggests that the rigid nature of the cyclopropyl ring can orient substituents in a conformationally precise manner, enhancing binding affinity to the target protein.

Furthermore, the cyclopropyl group can be strategically employed to access and interact with specific pockets within an enzyme's active site. In the design of inhibitors for coronavirus 3C-like proteases, a cyclopropyl moiety was appended to the inhibitor scaffold to access the hydrophobic S4 subsite of the enzyme nih.gov. This interaction was shown to significantly increase the potency of the inhibitors. Structure-guided design has demonstrated that attaching appropriate substituents to the cyclopropyl group can facilitate hydrogen bonding and further hydrophobic interactions within these pockets, thereby enhancing bioactivity nih.gov.

The introduction of a cyclopropyl group can also be a key element in fragment-based drug design. In the development of anaplastic lymphoma kinase (ALK) inhibitors, a cis-1,2-cyclopropane scaffold was selected as a linker between different fragments of the molecule acs.org. This strategic inclusion of the cyclopropyl ring was instrumental in achieving potent enzymatic and cellular inhibitory activities.

The following table summarizes the role of the cyclopropyl group in the bioactivity of selected kinase inhibitors.

| Compound Class | Role of Cyclopropyl Group | Target | Outcome |

| Fluorocyclopropyl amides | Isostere for 2-aminopyridyl group | Bruton's tyrosine kinase (Btk) | Occupies lipophilic H2 pocket, leading to specific protein interactions and improved ligand-lipophilicity efficiency nih.gov. |

| Cyclopropane-based protease inhibitors | Accesses hydrophobic S4 subsite | Coronavirus 3C-like Protease | Significantly increases inhibitor potency through interactions within the S4 pocket nih.gov. |

| cis-1,2-cyclopropane-containing compounds | Linker between molecular fragments | Anaplastic Lymphoma Kinase (ALK) | Contributes to potent enzymatic and cellular inhibitory activities acs.org. |

Influence of Amino Group Modifications on Potency

In a study of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine receptor (A1AR) antagonists, the exocyclic amino group was found to be crucial for activity nih.gov. The introduction of a methyl group to this exocyclic amino function was shown to have a prominent and unprecedented role in the A1AR selectivity profile. This highlights that even small alkyl substitutions on the amino group can drastically alter the interaction of the ligand with its target receptor and related off-targets. The hypothesis behind this design was that a cyano group at the 5-position would increase the acidity of the exocyclic amino group, leading to stronger binding by reinforcing the double-hydrogen bond with an asparagine residue in the receptor nih.gov.

Further evidence for the importance of the amino group comes from studies on other pyrimidine derivatives. In a series of 2-aminopyrimidine (B69317) derivatives designed as β-glucuronidase inhibitors, the amino group and its substituents were key to the observed inhibitory activity nih.govmdpi.com. Similarly, research on the inhibitory effects of aminopyrimidine derivatives on glutathione reductase demonstrated that the presence of both amino and chloro groups on the pyrimidine ring contributed to effective enzyme inhibition juniperpublishers.com.

The in vitro activity of 2-amino-4-pyrazolecyclopentylpyrimidines as IGF-1R tyrosine kinase inhibitors was also found to be strongly dependent on the substitution pattern in the 2-amino ring nih.gov. These findings collectively underscore the principle that the amino group in aminopyrimidine scaffolds is a key site for modification to modulate potency and selectivity.

The table below illustrates the impact of amino group modifications on the activity of certain pyrimidine derivatives.

| Compound Series | Modification | Target | Effect on Potency/Selectivity |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Methylation of the exocyclic amino group | A1 Adenosine Receptor | Significantly enhanced selectivity for the A1AR nih.gov. |

| 4-Aminochloropyrimidines | Presence of amino and chloro groups | Glutathione Reductase | Contributed to effective enzyme inhibition juniperpublishers.com. |

| 2-Amino-4-pyrazolecyclopentylpyrimidines | Substitution on the 2-amino ring | IGF-1R Tyrosine Kinase | In vitro activity was strongly dependent on the substitution pattern nih.gov. |

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with its biological target. In the context of this compound and related pyrimidine derivatives, a clear correlation between lipophilicity and biological activity has been observed in various studies.

Quantitative structure-activity relationship (QSAR) models are frequently used to establish correlations between the physicochemical properties of a series of compounds and their biological activities. In several QSAR studies of pyrimidine derivatives, lipophilicity has emerged as a key descriptor for predicting activity. For example, a QSAR study on pyrimidine derivatives with larvicidal activity against Aedes aegypti found that hydrophobic properties, along with steric and three-dimensional structural features, were responsible for the observed activity scielo.br.

A study on thiazolo[3,2-a]pyrimidine derivatives determined that the compounds were hydrophobic, with lipophilicity values falling within the range predicted by Lipinski's rule of five, suggesting good potential for oral bioavailability scienceopen.com. This indicates that an optimal range of lipophilicity is often necessary for a compound to be a viable drug candidate.

The following table presents data from a QSAR study on PCPMA derivatives, illustrating the role of the hydrophobic field in binding affinity.

| 3D-QSAR Model | Field Contribution | Role in Binding Affinity |

| CoMFA | Steric: 39.3%, Electrostatic: 60.7% | The electrostatic field had a significant effect on the binding affinity of the ligands with the D3R mdpi.com. |

| CoMSIA | Steric, Electrostatic, Hydrophobic | Hydrophobic fields played an important role in the binding of PCPMAs to D3R mdpi.com. |

Exploration of Stereoisomeric Effects

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of interactions between a drug molecule and its biological target, such as an enzyme or receptor. The exploration of stereoisomeric effects is therefore a critical aspect of drug design and development.

In the context of cyclopropyl-containing pyrimidine derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. A compelling example is seen in a series of fluorocyclopropyl amides developed as Btk inhibitors, where the biological activity and off-target effects were found to be stereodependent nih.gov. Specifically, the (R,R)-stereoisomer was identified as a lead compound due to a significant reduction in hERG inhibition compared to its stereoisomers, despite a slight loss in potency. This demonstrates that stereochemistry can be tuned to optimize the safety profile of a drug candidate while maintaining acceptable efficacy.

The importance of stereochemistry is not limited to the cyclopropyl group itself. In the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogues, it was concluded that the stereochemistry at C13 and C15 of the epothilone scaffold is crucial for biological activity, whereas the stereochemistry at C12 is not essential cornellpharmacology.org. This underscores that the spatial arrangement of substituents at specific chiral centers dictates the molecule's ability to interact effectively with its target.

Furthermore, the design of broad-spectrum inhibitors of coronavirus 3C-like proteases has benefited from the rigorous control of stereochemistry afforded by the cyclopropane (B1198618) fragment nih.gov. The defined stereochemistry of the cyclopropane derivatives allows for a more entropically favorable conformation for binding to the target enzyme, potentially leading to enhanced potency.

The table below provides examples of how stereochemistry influences the biological activity of cyclopropyl-containing compounds.

| Compound Series | Stereoisomers | Biological Target | Observed Stereoisomeric Effect |

| Fluorocyclopropyl amides | (R,R)- vs. (S,S)-isomers | Bruton's tyrosine kinase (Btk) | The (R,R)-stereoisomer showed a significant reduction in hERG inhibition, making it a more desirable lead compound nih.gov. |

| Cyclopropyl Epothilones | Cis/Trans isomers and C12/C13/C15 stereocenters | Tubulin | Stereochemistry at C13 and C15 was found to be crucial for biological activity cornellpharmacology.org. |

| Cyclopropane-based protease inhibitors | Defined stereochemistry of the cyclopropane ring | Coronavirus 3C-like Protease | Rigorous control of stereochemistry leads to a more entropically favorable conformation for binding and enhanced potency nih.gov. |

Future Directions and Research Gaps

Exploration of Novel Therapeutic Areas

The structural motif of 6-Amino-2-cyclopropylpyrimidin-4-ol is a "privileged scaffold," suggesting its derivatives have the potential to interact with a wide range of biological targets. nih.gov Future research is increasingly focused on moving beyond its current applications to explore untapped therapeutic potentials. The pyrimidine (B1678525) core is integral to compounds investigated for a multitude of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com

Key areas of exploration include:

Oncology: Pyrimidine-based molecules are actively being designed as inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are crucial in cancer cell proliferation and signaling pathways. nih.govekb.eg For instance, novel aminopyrimidinol derivatives have been synthesized and evaluated as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govnih.gov

Infectious Diseases: The pyrimidine ring is a cornerstone in the development of new antimicrobial agents to combat drug resistance. gsconlinepress.com Research is ongoing to develop derivatives effective against various bacterial and fungal pathogens. nih.gov Furthermore, pyrimidines are being studied for antiviral applications, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

Inflammatory and Autoimmune Disorders: Certain amino pyrimidine derivatives are being investigated for their potential to treat autoimmune disorders and inflammatory diseases through the modulation of targets like Bruton's tyrosine kinase (Btk). google.com

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

|---|---|---|

| Oncology | FGFR4, EGFR, FAK, BRD4/PLK1 | Kinases are frequently dysregulated in cancer; pyrimidine scaffolds are effective kinase inhibitors. nih.govekb.egnih.govmdpi.com |

| Infectious Diseases | Bacterial & Fungal Enzymes, Viral Reverse Transcriptase | The pyrimidine core is essential for developing new agents to address antimicrobial resistance. nih.govgsconlinepress.com |

| Inflammatory Disorders | Bruton's Tyrosine Kinase (Btk) | Btk is a key mediator in inflammatory signaling pathways. google.com |

| Neurological Disorders | Central Nervous System (CNS) Receptors | Pyrimidine structures are being explored for activity as CNS agents and calcium channel blockers. nih.govnih.gov |

Development of Advanced Delivery Systems

A significant research gap lies in the formulation and delivery of pyrimidine-based drugs. The efficacy of potent molecules derived from this compound can be hampered by poor solubility, limited bioavailability, or off-target effects. Future research will focus on creating advanced drug delivery systems to overcome these limitations.

Prospective delivery strategies include:

Nanoparticle Encapsulation: Loading pyrimidine derivatives into nanoparticles (e.g., liposomes, polymeric micelles) can improve solubility, protect the drug from degradation, and enable targeted delivery to disease sites, thereby increasing efficacy and reducing systemic toxicity.

Prodrug Approaches: Designing prodrugs of this compound derivatives involves chemically modifying the molecule to enhance its pharmacokinetic properties. The prodrug would then be converted into the active form at the target site.

Targeted Drug Conjugates: Linking the active pyrimidine derivative to a targeting moiety, such as an antibody or a peptide, can direct the therapeutic agent specifically to cancer cells or other pathological tissues, maximizing its effect while minimizing harm to healthy cells.

Combination Therapies with this compound Derivatives

The complexity of diseases like cancer often necessitates a multi-pronged therapeutic approach. The future of therapies involving derivatives of this compound will heavily involve their use in combination with other established drugs. The goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.

Research in this area is focused on:

Overcoming Drug Resistance: Combining a novel pyrimidine derivative with a standard-of-care chemotherapy agent could resensitize resistant tumors or prevent the development of resistance.

Targeting Multiple Pathways: A pyrimidine-based kinase inhibitor could be paired with an immunotherapy agent, for instance, to simultaneously block tumor growth signals and stimulate an anti-tumor immune response.

Reducing Toxicity: By combining drugs, it may be possible to use lower doses of each agent, achieving the desired efficacy with a more favorable side-effect profile.

Application of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new drugs derived from the this compound scaffold. oncodesign-services.com These computational tools can process vast datasets to identify patterns and make predictions, dramatically accelerating the drug design process. researchgate.netmdpi.com

Key applications of AI/ML include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological properties from scratch, creating new generations of pyrimidine derivatives optimized for specific targets. nih.govnih.gov

Predictive Modeling: ML models, such as those for Quantitative Structure-Activity Relationship (QSAR), can predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new compounds before they are synthesized, saving significant time and resources. oncodesign-services.com

Target Identification and Validation: AI can analyze biological data to identify and validate new potential drug targets for pyrimidine derivatives to engage. nih.gov

Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen millions of potential compounds to identify the most promising candidates for further development. nih.gov

| AI/ML Application | Function in Drug Discovery | Potential Impact |

|---|---|---|

| De Novo Design | Generates novel molecules with optimized properties. nih.gov | Accelerates creation of highly potent and selective drug candidates. |

| Predictive ADMET/QSAR | Forecasts efficacy, toxicity, and pharmacokinetic properties. oncodesign-services.com | Reduces late-stage failures by prioritizing compounds with better drug-like qualities. |

| Protein Structure Prediction | Models the 3D structure of target proteins (e.g., using AlphaFold). oncodesign-services.com | Enables more accurate structure-based drug design and docking simulations. |

| Virtual Screening | Rapidly filters large compound libraries to identify promising hits. nih.gov | Increases the efficiency and reduces the cost of initial hit identification. |

Further Elucidation of Mechanism of Action at the Molecular Level

While a derivative may show promise in cellular assays, a deep understanding of its mechanism of action (MoA) at the molecular level is crucial for further development. A significant research gap is the precise characterization of how these compounds interact with their biological targets. Future research will employ advanced structural biology and biochemical techniques to:

Determine Binding Modes: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the structure of a pyrimidine derivative bound to its target protein. This provides invaluable insight into the specific interactions driving its potency and selectivity.

Analyze Target Engagement: Developing and utilizing assays to confirm that the drug is engaging its intended target within the complex cellular environment and at what concentration.

Identify Off-Targets: Systematically screening for unintended binding partners (off-targets) to better predict potential side effects and understand the full biological activity of the compound. A molecular docking study of one aminodimethylpyrimidinol derivative, for example, helped explain its high selectivity for FGFR4 over other receptor subtypes. nih.gov

Addressing Resistance Mechanisms in Target Diseases

A major challenge in treating diseases like cancer and infectious conditions is the development of drug resistance. As new therapies based on the this compound scaffold are developed, it is imperative to proactively investigate and address potential resistance mechanisms.

Future research must focus on:

Identifying Resistance Mutations: Studying resistant cell lines or clinical samples to identify genetic mutations in the drug target that prevent the compound from binding effectively.

Understanding Bypass Pathways: Investigating how cells adapt to the drug by activating alternative signaling pathways to circumvent the effect of the inhibited target.